ethyl 4-({[1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a cyanoethyl group, a dihydro-1,4-benzodioxin group, a pyrazol group, a carbonyl group, and an amino group. These groups are connected in a specific arrangement to form the overall structure of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The various functional groups within the molecule could potentially react under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- SMR000264679 has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it may inhibit cell proliferation, induce apoptosis, and interfere with tumor angiogenesis .
- Inflammation plays a crucial role in many diseases. SMR000264679 has been explored for its anti-inflammatory properties. It may modulate inflammatory pathways, making it a potential candidate for conditions like rheumatoid arthritis and inflammatory bowel disease .
- Some studies have examined SMR000264679’s impact on neuronal health. It appears to protect neurons from oxidative stress and neuroinflammation, which could be relevant for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
- Researchers have investigated SMR000264679’s effects on cardiovascular health. It may improve endothelial function, reduce oxidative stress, and enhance vascular relaxation. These properties could be beneficial for managing hypertension and preventing cardiovascular diseases .
- SMR000264679 exhibits antimicrobial activity against certain bacteria and fungi. It has been studied as a potential alternative to conventional antibiotics. However, more research is needed to understand its mechanism of action and clinical applications .
- Preliminary studies suggest that SMR000264679 might influence glucose metabolism and lipid homeostasis. It could be relevant for managing diabetes and obesity-related complications .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Cardiovascular Health
Antimicrobial Potential
Metabolic Disorders
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-2-31-24(30)16-4-7-18(8-5-16)26-23(29)19-15-28(11-3-10-25)27-22(19)17-6-9-20-21(14-17)33-13-12-32-20/h4-9,14-15H,2-3,11-13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBZVZXPIBDCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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